Cas no 57289-77-7 (9-Oxa-2-azaspiro[5.5]undecane)

9-Oxa-2-azaspiro[5.5]undecane is a heterocyclic spiro compound featuring both oxygen and nitrogen atoms within its bicyclic structure. This scaffold is of significant interest in medicinal and synthetic chemistry due to its rigid, three-dimensional framework, which enhances binding selectivity and metabolic stability in drug design. The spirocyclic core offers unique conformational constraints, making it a valuable intermediate for constructing complex molecules, particularly in the development of bioactive compounds and pharmaceuticals. Its stability and synthetic versatility enable diverse functionalization, facilitating applications in ligand design and catalyst development. The compound's structural properties also contribute to improved solubility and pharmacokinetic profiles in drug discovery efforts.
9-Oxa-2-azaspiro[5.5]undecane structure
9-Oxa-2-azaspiro[5.5]undecane structure
Product Name:9-Oxa-2-azaspiro[5.5]undecane
CAS No:57289-77-7
MF:C9H17NO
MW:155.237382650375
MDL:MFCD12827461
CID:831933
PubChem ID:21934995
Update Time:2025-06-09

9-Oxa-2-azaspiro[5.5]undecane Chemical and Physical Properties

Names and Identifiers

    • 9-Oxa-2-azaspiro[5.5]undecane
    • 3-oxa-8-azaspiro[5.5]undecane
    • 9-oxa-2-azaspiro[5.5]undecane(SALTDATA: FREE)
    • Ambcb4020957
    • EN300-86476
    • FT-0683641
    • KB-74339
    • SureCN5249955
    • CS-0000716
    • SB41654
    • AS-54316
    • SCHEMBL5249955
    • DTXSID80620326
    • ALBB-012829
    • P17746
    • Z1201626721
    • MFCD12827461
    • AKOS005173920
    • 57289-77-7
    • F2148-0046
    • MDL: MFCD12827461
    • Inchi: 1S/C9H17NO/c1-2-9(8-10-5-1)3-6-11-7-4-9/h10H,1-8H2
    • InChI Key: YOKJEAIVPCOLMU-UHFFFAOYSA-N
    • SMILES: O1CCC2(CNCCC2)CC1

Computed Properties

  • Exact Mass: 155.13100
  • Monoisotopic Mass: 155.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • Density: 1.005
  • Boiling Point: 249.557°C at 760 mmHg
  • Flash Point: 96.178°C
  • Refractive Index: 1.495
  • PSA: 21.26000
  • LogP: 1.49540

9-Oxa-2-azaspiro[5.5]undecane Security Information

  • HazardClass:IRRITANT

9-Oxa-2-azaspiro[5.5]undecane Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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9-Oxa-2-azaspiro[5.5]undecane Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:57289-77-7)9-Oxa-2-azaspiro[5.5]undecane
Order Number:A852838
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:42
Price ($):191.0
Email:sales@amadischem.com

Additional information on 9-Oxa-2-azaspiro[5.5]undecane

Professional Introduction to Compound with CAS No. 57289-77-7 and Product Name: 9-Oxa-2-azaspiro[5.5]undecane

The compound with the CAS number 57289-77-7 and the product name 9-Oxa-2-azaspiro[5.5]undecane represents a significant advancement in the field of medicinal chemistry. This bicyclic amine derivative has garnered considerable attention due to its unique structural framework and potential applications in pharmaceutical research. The spirocyclic structure, characterized by a nitrogen atom linking two six-membered rings, introduces a high degree of conformational flexibility, which is a critical factor in drug design and development.

Recent studies have highlighted the importance of spirocyclic compounds in medicinal chemistry due to their ability to mimic natural products and exhibit enhanced binding affinity to biological targets. The 9-Oxa-2-azaspiro[5.5]undecane scaffold has been explored for its potential as a kinase inhibitor, particularly in the treatment of cancer and inflammatory diseases. Its rigid yet adaptable structure allows for precise interactions with enzyme active sites, making it a promising candidate for further optimization.

The chemical properties of this compound are further enhanced by the presence of an oxygen atom in the spirocyclic core. This oxygenation significantly influences the electronic distribution and reactivity of the molecule, enabling diverse functionalization strategies. Researchers have leveraged this feature to develop derivatives with improved pharmacokinetic profiles and reduced toxicity. The synthesis of 9-Oxa-2-azaspiro[5.5]undecane involves multi-step organic transformations, including cyclization and nitrogen incorporation, which highlight the compound's synthetic complexity and elegance.

In the context of modern drug discovery, computational modeling has played a pivotal role in understanding the interactions between 9-Oxa-2-azaspiro[5.5]undecane and biological targets. Molecular dynamics simulations have revealed that this compound can adopt multiple conformations, allowing it to fit into various binding pockets with high affinity. This conformational plasticity is particularly advantageous in overcoming steric hindrances and improving drug efficacy. Additionally, virtual screening techniques have been employed to identify potential lead compounds derived from 9-Oxa-2-azaspiro[5.5]undecane, accelerating the drug development pipeline.

The pharmacological activity of 9-Oxa-2-azaspiro[5.5]undecane has been extensively studied in preclinical models. Initial findings suggest that this compound exhibits potent inhibitory effects on specific kinases involved in tumor growth and progression. The ability to modulate these kinases could lead to novel therapeutic strategies for cancer treatment. Furthermore, preliminary toxicology studies indicate that 9-Oxa-2-azaspiro[5.5]undecane is well-tolerated at therapeutic doses, raising optimism for its translation into clinical applications.

Advances in synthetic methodologies have also contributed to the growing interest in 9-Oxa-2-azaspiro[5.5]undecane. New catalytic systems have enabled more efficient and scalable production processes, reducing costs and improving yields. These developments are crucial for bridging the gap between academic research and industrial application. Collaborative efforts between academia and pharmaceutical companies are now focused on optimizing synthetic routes and exploring new derivatives of this promising scaffold.

The future of 9-Oxa-2-azaspiro[5.5]undecane lies in its integration into larger research programs aimed at developing next-generation therapeutics. By combining experimental chemistry with cutting-edge computational techniques, scientists can uncover novel mechanisms of action and expand the therapeutic index of this compound. As research progresses, it is anticipated that derivatives of 9-Oxa-2-azaspiro[5.5]undecane will emerge as key players in addressing unmet medical needs across various disease areas.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:57289-77-7)9-Oxa-2-azaspiro[5.5]undecane
A852838
Purity:99%
Quantity:1g
Price ($):191.0
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